3-ethyl-4-methyl-7-propoxy-2H-chromen-2-one
Overview
Description
3-ethyl-4-methyl-7-propoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarin derivatives are widely studied due to their potential therapeutic properties, including antiviral, antibacterial, anticoagulant, and anticancer activities . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methyl-7-propoxy-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and other one-pot synthesis techniques . The Pechmann condensation involves the reaction of phenols with β-keto esters in the presence of an acid catalyst, such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride . The reaction conditions typically require elevated temperatures and can be carried out under solvent-free conditions to promote green chemistry practices .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-methyl-7-propoxy-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions can be performed using reagents like bromine and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3-ethyl-4-methyl-7-propoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-4-methyl-7-propoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme crucial for blood clotting . Its anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2H-chromen-2-one: A simpler coumarin derivative with similar biological activities.
7-hydroxy-4-methyl-2H-chromen-2-one: Known for its antioxidant and antimicrobial properties.
3-ethyl-4,8-dimethyl-7-phenacyloxychromen-2-one: Another complex coumarin derivative with potential therapeutic applications.
Uniqueness
3-ethyl-4-methyl-7-propoxy-2H-chromen-2-one stands out due to its unique propoxy group at the 7-position, which may enhance its lipophilicity and biological activity compared to other coumarin derivatives .
Properties
IUPAC Name |
3-ethyl-4-methyl-7-propoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-4-8-17-11-6-7-13-10(3)12(5-2)15(16)18-14(13)9-11/h6-7,9H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVSRBSQBYZNFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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